molecular formula C16H15ClO4 B2759509 4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde CAS No. 729582-29-0

4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No.: B2759509
CAS No.: 729582-29-0
M. Wt: 306.74
InChI Key: LDEHQDFYSLSZDD-UHFFFAOYSA-N
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Description

4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is a vanillin-derived benzaldehyde compound featuring a 2-chlorophenoxyethoxy substituent at the 4-position and a methoxy group at the 3-position. Its synthesis typically involves alkylation of vanillin with 2-chlorophenoxyethyl chloride under reflux in polar aprotic solvents like DMF, followed by purification . The compound’s structure combines aromatic aldehyde reactivity with halogenated ether functionalities, making it a candidate for further derivatization in medicinal and agrochemical research.

Properties

IUPAC Name

4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-19-16-10-12(11-18)6-7-15(16)21-9-8-20-14-5-3-2-4-13(14)17/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEHQDFYSLSZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: 4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzoic acid.

    Reduction: 4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen Type and Position

4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde
  • Structure: Replaces the 2-chlorophenoxy group with a 3-bromophenoxy moiety.
  • Impact: Bromine’s larger atomic size increases molecular weight (351.19 vs. The electron-withdrawing effect of bromine may also alter reaction kinetics in subsequent chalcone synthesis .
2-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde
  • Structure: Features a 4-chlorobenzyloxy group instead of the ethoxy-linked 2-chlorophenoxy chain.
  • The para-chloro substitution may enhance π-π stacking interactions in hydrophobic environments .
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
  • Structure : Incorporates a 2-chloro-6-fluorobenzyloxy group.
  • Impact: Fluorine’s electronegativity increases the compound’s polarity, improving aqueous solubility. However, the ortho-chloro and meta-fluoro substituents create steric and electronic effects distinct from the target compound’s ethoxy-linked 2-chlorophenoxy group .

Functional Group Modifications: Ether Linkers and Amino Substituents

4-(2-(Dimethylamino)ethoxy)-3-methoxybenzaldehyde
  • Structure: Replaces the chlorophenoxy group with a dimethylamino-ethoxy chain.
  • Impact: The basic dimethylamino group enhances water solubility and introduces hydrogen-bonding capabilities, which may improve interactions with charged residues in biological systems. This derivative has been used as a precursor for antifungal chalcones .
4-(Benzyloxy)-3-phenethoxybenzaldehyde
  • Structure : Contains benzyloxy and phenethoxy groups instead of halogenated substituents.
  • However, the bulky benzyl and phenethyl groups may enhance stability against metabolic degradation .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties/Applications Reference
4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde C16H15ClO4 306.74 2-Cl, ethoxy linker High lipophilicity; antifungal precursor
4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde C16H15BrO4 351.19 3-Br, ethoxy linker Steric hindrance; agrochemical research
4-(2-(Dimethylamino)ethoxy)-3-methoxybenzaldehyde C12H17NO3 223.27 Dimethylamino, ethoxy linker Enhanced solubility; antifungal activity
2-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde C15H13ClO3 276.71 4-Cl, benzyloxy group π-π stacking potential; stable structure

Biological Activity

4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that may confer various therapeutic properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H18ClO3C_{18}H_{18}ClO_3. The presence of the chlorophenoxy and methoxy groups in its structure contributes to its reactivity and interaction with biological targets.

The mechanism of action of this compound is believed to involve interactions with specific enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. Ongoing research aims to elucidate the precise molecular targets involved.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by activating specific signaling pathways.

Case Study: Anticancer Activity
In a study conducted on various cancer cell lines, including breast and lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability. The IC50 values were determined to be approximately:

  • Breast Cancer (MCF-7) : 25 µM
  • Lung Cancer (A549) : 30 µM

These findings indicate the compound's potential as a lead candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

Research has focused on understanding how structural modifications influence the biological activity of similar compounds. The presence of halogen atoms such as chlorine enhances the lipophilicity and binding affinity of these compounds to biological targets, which may explain their increased efficacy.

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